
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with cyclopropyl and pyrrolidinyl derivatives under controlled conditions. One common method involves the use of cyclopropyl bromide and pyrrolidine in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the pyrrolidinyl or cyclopropyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the cyclopropyl and pyrrolidinyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks the cyclopropyl group.
Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the pyrrolidinyl group.
Pyrrolidinylpyridine: Contains the pyrrolidinyl group but has a pyridine ring instead of piperidine.
Uniqueness: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both cyclopropyl and pyrrolidinyl groups on the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
4-cyclopropyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-10-14(9-1)12(11-3-4-11)5-7-13-8-6-12/h11,13H,1-10H2 |
Clé InChI |
NNRJLGIWXWBEOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2(CCNCC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


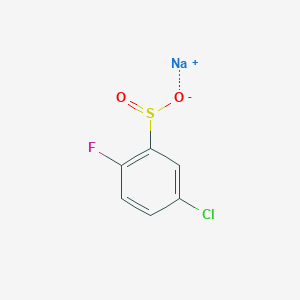
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
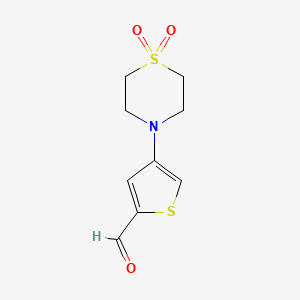
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
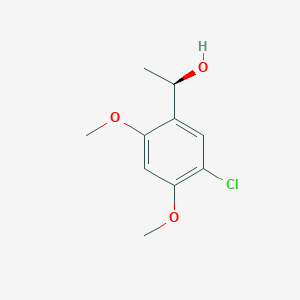
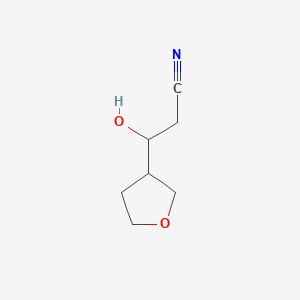
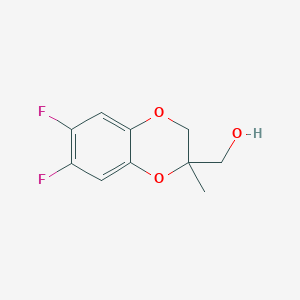

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
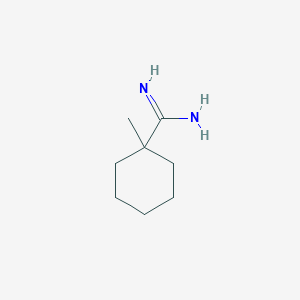

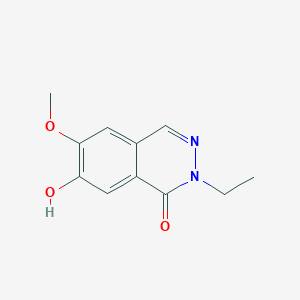
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
